molecular formula C12H23NO4 B558150 Boc-N-Me-D-Allo-Ile-OH CAS No. 53462-50-3

Boc-N-Me-D-Allo-Ile-OH

Cat. No.: B558150
CAS No.: 53462-50-3
M. Wt: 245.32 g/mol
InChI Key: HTBIAUMDQYXOFG-DTWKUNHWSA-N
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Description

Boc-N-Me-D-Allo-Ile-OH, also known as N-Boc-N-methyl-D-allo-isoleucine, is a derivative of the amino acid isoleucine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Scientific Research Applications

Boc-N-Me-D-Allo-Ile-OH has several scientific research applications, including:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of incorporation into peptide chains.

    Drug Design: The compound is used in the design and development of new drugs, particularly in the study of protein structures and interactions.

    Biological Studies: It is employed in biological research to investigate the role of specific amino acids in protein function and structure.

    Industrial Applications: The compound is used in the production of various industrial chemicals and materials.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Mechanism of Action

Target of Action

Boc-N-Me-D-Allo-Ile-OH is a derivative of the amino acid isoleucine . It is used in the synthesis of teixobactin analogues . Teixobactin is a potent antibiotic that targets a highly conserved motif of lipid II and lipid III, two key precursors of bacterial cell-wall polymers (peptidoglycan and teichoic acid, respectively) .

Mode of Action

The compound interacts with its targets by binding to the lipid II and lipid III motifs. This inhibits bacterial cell wall biosynthesis, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall biosynthesis pathway. By binding to lipid II and lipid III, it disrupts the formation of peptidoglycan and teichoic acid, essential components of the bacterial cell wall .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its effectiveness as a drug .

Result of Action

The result of this compound’s action is the disruption of bacterial cell wall formation, leading to the death of the bacteria. This makes it a potential candidate for the treatment of bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, pH and temperature can affect the stability and efficacy of the compound. Additionally, the presence of other substances in the environment can also impact the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-N-Me-D-Allo-Ile-OH can be synthesized from D-alloisoleucine and di-tert-butyl dicarbonate. The synthesis involves the protection of the amino group of D-alloisoleucine with the Boc group, followed by methylation of the nitrogen atom. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Boc-protected intermediate. The methylation step can be achieved using methyl iodide or dimethyl sulfate as the methylating agents .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-D-Allo-Ile-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the methyl group on the nitrogen atom. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other organic synthesis applications.

Properties

IUPAC Name

(2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBIAUMDQYXOFG-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427192
Record name Boc-N-Me-D-Allo-Ile-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53462-50-3
Record name Boc-N-Me-D-Allo-Ile-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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